N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride
Description
Properties
CAS No. |
85564-92-7 |
|---|---|
Molecular Formula |
C19H27ClN2O2 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C19H26N2O2.ClH/c1-13(21-8-10-23-11-9-21)19(22)20-18-16-6-2-4-14(16)12-15-5-3-7-17(15)18;/h12-13H,2-11H2,1H3,(H,20,22);1H |
InChI Key |
VZLFUAKLEGENRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCOCC4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride involves multiple steps. One common method includes the reaction of 1,2,3,5,6,7-hexahydro-s-indacene with appropriate reagents to introduce the morpholine and acetamide groups. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and biochemical pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the NLRP3 inflammasome, a protein complex involved in the activation of inflammatory responses. By binding to specific sites on the NLRP3 protein, it prevents the assembly and activation of the inflammasome, thereby reducing the production of pro-inflammatory cytokines. This mechanism makes it a promising candidate for treating diseases characterized by excessive inflammation .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Polarity :
- The morpholine ring in CID 3069960 introduces polarity and hydrogen-bonding capacity, which may enhance solubility compared to the chloro-substituted analog in . The latter’s chloro group likely increases hydrophobicity and electrophilicity .
- The methoxy group in the indole-fused compound () contributes to resonance stabilization and moderate polarity .
Mass and CCS Trends :
- CID 3069960 has a higher molecular mass (315.2 vs. 329.1) but lower CCS than the indole-fused compound, suggesting differences in conformational flexibility or compactness .
Amine vs.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride in a laboratory setting?
- Methodology : Focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to optimize yield. For example, analogs like morpholineacetamide derivatives often require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Safety : Follow GHS guidelines for handling corrosive or toxic intermediates (e.g., skin/eye protection, respiratory filters for dust control) as outlined for structurally related compounds .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, HPLC) during compound characterization?
- Troubleshooting : Compare experimental data against computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities. Cross-validate with orthogonal techniques like LC-MS or X-ray crystallography if available .
- Contamination checks : Use high-resolution chromatography (e.g., Chromolith HPLC Columns) to isolate impurities, referencing pharmaceutical impurity standards .
Q. What are the recommended protocols for assessing acute toxicity in preclinical studies?
- In vitro models : Start with cell viability assays (e.g., HEK293 or HepG2 cells) at varying concentrations. For in vivo studies, adhere to OECD guidelines for oral/dermal exposure, noting that related compounds show Category 4 acute toxicity (H302) .
- Data interpretation : Use dose-response curves to calculate LD₅₀/LC₅₀ values, ensuring statistical rigor (e.g., ≥3 biological replicates).
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives targeting specific biological pathways?
- Approach : Employ quantum chemical calculations (e.g., reaction path searches) to predict regioselectivity in derivatization. ICReDD’s integrated computational-experimental framework reduces trial-and-error synthesis by 40–60% .
- Case study : Apply molecular docking to assess binding affinity with target proteins (e.g., kinase inhibitors), using spirocyclic analogs as reference scaffolds .
Q. What strategies resolve contradictions in mechanistic studies (e.g., conflicting enzyme inhibition data)?
- Hypothesis testing : Use isotopic labeling (e.g., ¹⁴C/³H) to trace metabolic pathways. For enzyme assays, validate via orthogonal methods (e.g., SPR vs. fluorometric assays) .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., pH, buffer composition) affecting inhibition kinetics.
Q. How do environmental factors (e.g., pH, light) influence the stability of this compound in long-term storage?
- Experimental design : Conduct accelerated stability studies under ICH Q1A guidelines. For example, expose samples to UV light (ICH Option 2) and analyze degradation products via LC-HRMS .
- Mitigation : Store in amber glassware at -20°C under nitrogen, as hydrochloride salts are prone to hygroscopic degradation .
Q. What advanced techniques are recommended for studying in vivo pharmacokinetics and metabolite profiling?
- Techniques : Use microdialysis coupled with tandem mass spectrometry (MS/MS) to monitor real-time plasma concentrations. For metabolite ID, apply HRMS/MS with isotopic pattern matching .
- Model systems : Prioritize transgenic rodent models for disease-specific bioavailability studies, ensuring compliance with ethical guidelines (e.g., NIH ARAC).
Methodological Resources
- Synthesis optimization : Reference CRDC subclass RDF2050112 (reaction fundamentals) for reactor design principles .
- Data validation : Cross-check with USP/EP pharmacopeial standards for impurity quantification .
- Ethical compliance : Align experimental workflows with the Contested Territories Network’s frameworks for interdisciplinary rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
